Des(2-Hydroxypropyl) Gadoteridol is a derivative of gadoteridol, which is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). This compound enhances the visibility of internal structures during imaging, particularly in the brain and spinal cord. Gadoteridol itself is a macrocyclic nonionic gadolinium compound that has been approved for clinical use since 1992 and has undergone additional approvals for pediatric use in 2020 due to its safety profile compared to linear gadolinium-based contrast agents .
The synthesis of Des(2-Hydroxypropyl) Gadoteridol involves several key steps:
Des(2-Hydroxypropyl) Gadoteridol can participate in various chemical reactions typical of gadolinium-based compounds:
The mechanism of action for Des(2-Hydroxypropyl) Gadoteridol involves its ability to alter the magnetic properties of nearby water molecules during MRI scans. When injected into the body, it enhances contrast in images by shortening T1 relaxation times of protons in tissues:
Des(2-Hydroxypropyl) Gadoteridol is primarily used in medical imaging as a contrast agent for MRI scans. Its applications include:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7